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Abstract
This document provides detailed application notes and experimental protocols for the synthesis

of 6-aminoundecane from 6-undecanone. Three distinct and effective methods are presented:

catalytic reductive amination, the Leuckart reaction, and reductive amination using sodium

borohydride. Each method is accompanied by a comprehensive protocol, a summary of

reaction parameters, and expected outcomes. Purification and characterization techniques for

the final product are also detailed, including vacuum distillation and spectroscopic analysis.

This guide is intended to assist researchers in selecting and implementing the most suitable

synthetic route for their specific needs, offering a comparative overview of yield, reaction

conditions, and safety considerations.

Introduction
6-Aminoundecane is a primary aliphatic amine with applications in the synthesis of

pharmaceuticals, agrochemicals, and other specialty chemicals. Its production from the readily

available 6-undecanone via reductive amination is a common and efficient transformation.

Reductive amination involves the conversion of a carbonyl group to an amine through an

intermediate imine.[1] This process can be achieved through various synthetic strategies, each

with its own advantages and disadvantages.

This document outlines three robust methods for the synthesis of 6-aminoundecane:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1267033?utm_src=pdf-interest
https://www.benchchem.com/product/b1267033?utm_src=pdf-body
https://www.benchchem.com/product/b1267033?utm_src=pdf-body
https://en.wikipedia.org/wiki/Reductive_amination
https://www.benchchem.com/product/b1267033?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Catalytic Reductive Amination: A green and efficient method utilizing a heterogeneous

catalyst with hydrogen gas as the reductant.[2][3]

Leuckart Reaction: A classic method for amine synthesis using ammonium formate as both

the nitrogen source and the reducing agent.[4][5]

Reductive Amination with Sodium Borohydride: A widely used laboratory-scale method

employing a mild and selective reducing agent.[6][7]

The selection of a particular method will depend on factors such as available equipment,

desired scale, and sensitivity of the starting material to reaction conditions.

Experimental Protocols
Protocol 1: Catalytic Reductive Amination
This protocol describes the synthesis of 6-aminoundecane using a heterogeneous iron

catalyst and hydrogen gas. This method is notable for its high atom economy and the use of an

inexpensive and earth-abundant metal catalyst.[2][3]

Materials:

6-Undecanone

Aqueous ammonia (25%)

Iron-on-nitrogen-doped silicon carbide catalyst (Fe/(N)SiC)

Hydrogen gas (H₂)

Ethanol

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Anhydrous magnesium sulfate (MgSO₄)

Dichloromethane
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Equipment:

High-pressure autoclave reactor equipped with a magnetic stirrer and gas inlet

Schlenk line

Rotary evaporator

Separatory funnel

Standard laboratory glassware

Procedure:

To a glass liner of a high-pressure autoclave, add 6-undecanone (0.5 mmol), the Fe/(N)SiC

catalyst (10 mol % Fe), and aqueous ammonia (3.5 mL, 25%).

Seal the autoclave and purge with hydrogen gas three times.

Pressurize the reactor with hydrogen gas to 6.5 MPa.

Heat the reaction mixture to 140 °C with vigorous stirring for 20 hours.

After the reaction is complete, cool the reactor to room temperature and carefully vent the

hydrogen gas.

Transfer the reaction mixture to a round-bottom flask and remove the aqueous ammonia

under reduced pressure.

Dissolve the residue in dichloromethane and filter to remove the catalyst.

Wash the catalyst with dichloromethane and combine the organic filtrates.

Concentrate the filtrate under reduced pressure.

Dissolve the crude amine in ethanol and add a solution of HCl in ethanol to precipitate the

hydrochloride salt.

Filter the salt, wash with cold ethanol, and dry under vacuum.
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To obtain the free amine, dissolve the hydrochloride salt in water, basify with NaOH solution,

and extract with dichloromethane.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield 6-aminoundecane.

Protocol 2: Leuckart Reaction
The Leuckart reaction provides a classical approach to reductive amination, utilizing

ammonium formate at elevated temperatures.[4][5][8]

Materials:

6-Undecanone

Ammonium formate

Concentrated hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Diethyl ether

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

Round-bottom flask with a reflux condenser and a Dean-Stark trap

Heating mantle

Separatory funnel

Rotary evaporator

Standard laboratory glassware

Procedure:
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In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 6-

undecanone (1 mole) and ammonium formate (2 moles).

Heat the mixture to 160-170 °C. Water will begin to collect in the Dean-Stark trap.

Continue heating for 6-8 hours, or until no more water is collected.

Cool the reaction mixture to room temperature.

Add concentrated hydrochloric acid (2 moles) and reflux the mixture for 8-10 hours to

hydrolyze the intermediate formamide.

Cool the mixture and make it strongly alkaline by the slow addition of a concentrated NaOH

solution.

Separate the organic layer and extract the aqueous layer with diethyl ether.

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Filter and remove the solvent under reduced pressure.

The crude 6-aminoundecane can be purified by vacuum distillation.

Protocol 3: Reductive Amination with Sodium
Borohydride
This method is a convenient and widely used laboratory procedure for reductive amination

using a chemical hydride reducing agent.[6][7]

Materials:

6-Undecanone

Ammonium acetate

Sodium borohydride (NaBH₄)

Methanol
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Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Diethyl ether

Anhydrous potassium carbonate (K₂CO₃)

Equipment:

Round-bottom flask with a magnetic stirrer

Ice bath

Separatory funnel

Rotary evaporator

Standard laboratory glassware

Procedure:

Dissolve 6-undecanone (10 mmol) and ammonium acetate (50 mmol) in methanol (50 mL) in

a round-bottom flask.

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

Cool the flask in an ice bath to 0 °C.

Slowly add sodium borohydride (15 mmol) in small portions over 30 minutes, keeping the

temperature below 10 °C.

After the addition is complete, allow the reaction to warm to room temperature and stir for an

additional 4-6 hours.

Quench the reaction by the careful addition of 1 M HCl until the effervescence ceases.

Remove the methanol under reduced pressure.
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Add water to the residue and basify to pH > 12 with a concentrated NaOH solution.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic extracts, wash with brine, and dry over anhydrous K₂CO₃.

Filter the solution and concentrate under reduced pressure to obtain crude 6-
aminoundecane.

Purify the product by vacuum distillation.

Data Presentation
The following table summarizes the key quantitative data for the three presented synthesis

methods.

Parameter
Catalytic Reductive
Amination

Leuckart Reaction
Reductive
Amination with
NaBH₄

Reagents
6-Undecanone, aq.

NH₃, H₂, Fe/(N)SiC

6-Undecanone,

Ammonium formate,

HCl

6-Undecanone,

Ammonium acetate,

NaBH₄

Temperature 140 °C[2] 160-170 °C[5]
0 °C to Room

Temperature[9]

Pressure 6.5 MPa H₂[2] Atmospheric Atmospheric

Reaction Time 20 hours[2] 14-18 hours 5-7 hours

Typical Yield
Up to 89% for

aliphatic ketones[2]

40-65% for aliphatic

ketones[10]

Generally good, but

can be lower (~20%)

[9]

Key Advantages
High atom economy,

"green" process

Inexpensive reagents,

simple setup

Mild conditions, high

selectivity

Key Disadvantages
Requires high-

pressure equipment

High temperatures,

long reaction times

Potential for side

reactions if not

controlled
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Mandatory Visualization
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Caption: General workflow for the synthesis, purification, and characterization of 6-
aminoundecane.

Purification and Characterization
Purification
The primary method for purifying 6-aminoundecane is vacuum distillation.[11][12] Due to its

relatively high boiling point and potential for decomposition at atmospheric pressure, distillation

under reduced pressure is essential to obtain a pure product.

General Protocol for Vacuum Distillation:

Assemble a vacuum distillation apparatus with a short path distillation head.

Ensure all glassware is dry and the vacuum pump is protected with a cold trap.
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Place the crude 6-aminoundecane in the distillation flask with a few boiling chips or a

magnetic stir bar.

Slowly apply vacuum and gently heat the flask.

Collect the fraction that distills at the expected boiling point of 6-aminoundecane under the

achieved vacuum.

Characterization
The structure and purity of the synthesized 6-aminoundecane can be confirmed by various

spectroscopic methods.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of a primary aliphatic amine will show a characteristic

broad singlet for the -NH₂ protons, which is exchangeable with D₂O. The proton on the

carbon bearing the amino group (-CH(NH₂)-) will appear as a multiplet. The signals for the

alkyl chain protons will be observed in the upfield region.

¹³C NMR: The carbon atom attached to the nitrogen (-CH(NH₂)-) will be deshielded and

appear in the range of 40-60 ppm. The other aliphatic carbons will appear at higher field.[14]

Infrared (IR) Spectroscopy:

Primary aliphatic amines exhibit characteristic N-H stretching vibrations in their IR spectra.[15]

[16][17]

N-H Stretch: Two distinct bands are typically observed in the region of 3300-3500 cm⁻¹

corresponding to the symmetric and asymmetric stretching of the -NH₂ group.[16][17]

N-H Bend (Scissoring): A medium to strong absorption is expected in the range of 1590-1650

cm⁻¹.[17]

C-N Stretch: A weak to medium absorption for the C-N bond is typically found in the 1000-

1250 cm⁻¹ region for aliphatic amines.[16]

Mass Spectrometry (MS):
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The molecular ion peak (M⁺) in the mass spectrum should correspond to the molecular weight

of 6-aminoundecane (171.33 g/mol ). A prominent fragmentation pattern for aliphatic amines is

the alpha-cleavage, which would result in characteristic fragment ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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